molecular formula C19H19BrN4O3 B11517306 (3E)-N-(4-bromophenyl)-3-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(4-bromophenyl)-3-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11517306
M. Wt: 431.3 g/mol
InChI Key: PLMXYWKPDMTKOK-YDZHTSKRSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a formamido-imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl derivative, followed by the introduction of the formamido-imino group through a series of condensation and coupling reactions. Common reagents used in these reactions include bromine, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group provides a handle for labeling and detection in various biochemical assays.

Medicine

In medicine, (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant protein function.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The formamido-imino moiety may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOPHENYL 4-BROMOBENZOATE: This compound shares the bromophenyl group but differs in its ester linkage.

    4-BROMOBIPHENYL: Similar in having a bromophenyl group but lacks the formamido-imino moiety.

    (E)-1-(4-BROMOPHENYL)-2-[(E)-PHENYL(PHENYLHYDRAZONO)METHYL]DIAZENE: Contains a bromophenyl group and a diazene linkage, differing in its overall structure and reactivity.

Uniqueness

(3E)-N-(4-BROMOPHENYL)-3-({[(2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its combination of a bromophenyl group and a formamido-imino moiety

Properties

Molecular Formula

C19H19BrN4O3

Molecular Weight

431.3 g/mol

IUPAC Name

N'-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C19H19BrN4O3/c1-12-5-3-4-6-16(12)22-18(26)19(27)24-23-13(2)11-17(25)21-15-9-7-14(20)8-10-15/h3-10H,11H2,1-2H3,(H,21,25)(H,22,26)(H,24,27)/b23-13+

InChI Key

PLMXYWKPDMTKOK-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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